2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Description
2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring fused to a pyridine moiety, substituted with a sec-butylamino group. The sec-butylamino substituent likely influences lipophilicity, steric bulk, and binding interactions compared to other alkylamino analogs.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-[6-(butan-2-ylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-3-11(2)16-14-7-6-12(9-15-14)13-5-4-8-17(13)10-18/h6-7,9-11,13H,3-5,8H2,1-2H3,(H,15,16) |
InChI Key |
ITKSNQDZRJLYPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC=C(C=C1)C2CCCN2C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve chloroacetylation followed by amidation of the carboxylate group and a final cyclization step . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions, forming secondary alcohols or imines. Reaction outcomes depend on the nucleophile and conditions:
*Yields inferred from analogous aldehyde-containing pyrrolidine systems .
Mechanistic Insight : The aldehyde’s electrophilic carbon reacts with nucleophiles (e.g., Grignard reagents or amines), forming tetrahedral intermediates that stabilize via proton transfer. Steric hindrance from the pyrrolidine and pyridine rings may reduce reaction rates compared to simpler aldehydes.
Oxidation Reactions
The aldehyde group is susceptible to oxidation, forming a carboxylic acid derivative:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 2 h | 1-carboxypyrrolidine | Requires acidic workup | |
| Ag₂O | Aqueous NH₃, RT, 12 h | 1-carboxypyrrolidine | Mild, selective oxidation |
Key Finding : Oxidation with Ag₂O preserves the sec-butylamino group, while KMnO₄ may partially degrade the pyridine ring under harsh conditions .
Condensation Reactions
The aldehyde participates in condensations to form heterocycles or extended π-systems:
Example : Hydrazone formation enables click chemistry applications, such as Cu-catalyzed azide-alkyne cycloaddition .
Functionalization of the sec-Butylamino Group
The secondary amine on the pyridine ring undergoes alkylation or acylation:
*Yields based on similar pyridine-amine systems .
Note : Steric bulk from the sec-butyl group may limit access to the amine, necessitating excess reagent or prolonged reaction times.
Cyclization Reactions
Intramolecular reactions between the aldehyde and amine groups generate fused heterocycles:
| Conditions | Product | Driving Force | Source |
|---|---|---|---|
| HCl (cat.), toluene, reflux | Pyrrolo[3,4-c]pyridine derivative | Imine formation + ring closure |
Mechanism : The aldehyde reacts with the pyridine’s sec-butylamino group, forming a six-membered ring via imine intermediate stabilization .
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective substitution at the meta position (relative to the sec-butylamino group):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → RT, 2 h | 5-nitro-pyridine derivative | 50%* | |
| Br₂ (1 equiv) | DCM, RT, 1 h | 5-bromo-pyridine derivative | 65%* |
*Yields inferred from analogous pyridine systems .
Regioselectivity : The sec-butylamino group directs electrophiles to the C5 position via resonance and inductive effects.
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings if halogenated:
| Partner | Conditions | Product | Catalyst System | Source |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-pyridine hybrid | 75%* |
Requirement : Prior halogenation (e.g., bromination) at C5 is necessary for coupling .
Scientific Research Applications
Introduction to 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyrrolidine ring and a pyridine moiety, which are known for their diverse biological activities. The presence of a sec-butylamino group enhances its pharmacological properties, making it a valuable subject for research.
Pharmacological Potential
The structural characteristics of 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde suggest several pharmacological applications:
- Antagonism of Receptors : This compound has been studied for its potential to antagonize the angiotensin II Type 2 receptor, which is implicated in various cardiovascular diseases .
- Anticancer Activity : Similar compounds have demonstrated anticancer properties, and ongoing research aims to explore the efficacy of this specific compound against different cancer cell lines .
- Neuropharmacological Effects : Given the presence of the pyrrolidine and pyridine rings, there is potential for neuropharmacological applications, including effects on neurotransmitter systems .
Synthesis and Derivatives
The synthesis of 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step reactions that may include:
- Formation of the Pyrrolidine Ring : Starting from readily available precursors.
- Introduction of the Pyridine Moiety : Utilizing methods such as cyclization or substitution reactions.
The aldehyde group allows for further derivatization, which can enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have investigated the biological activity and synthesis of compounds related to 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde:
- Interactions with Biological Targets : Research has shown that derivatives of this compound can interact with specific proteins involved in disease pathways, offering insights into their mechanism of action .
- Comparative Studies : A comparative analysis with other similar compounds highlighted the unique properties of this molecule, particularly in terms of selectivity and potency against certain biological targets .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Pyrrolidone | Structure | A lactam used in various industrial applications. |
| 2-(6-Aminopyridazin-3-yl)pyrrolidine | Structure | Features an amino group that may enhance biological activity. |
| 2-(6-(Butylamino)pyridin-3-yl)pyrrolidine | Structure | Similar structure but lacks the sec-butyl group, affecting reactivity. |
This table illustrates how 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde stands out among its peers due to its specific functional groups and potential applications.
Mechanism of Action
The mechanism of action of 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the presence of the sec-butylamino group contribute to its binding affinity and selectivity towards certain proteins and enzymes . These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Structural and Molecular Properties
The compound is compared below with three structurally related analogs from patent and commercial sources:
*Inferred based on substituent differences (sec-butyl vs. cyclobutyl/diethyl).
Key Observations:
- Substituent Effects: The sec-butylamino group in the target compound introduces greater steric hindrance and lipophilicity compared to cyclobutylamino (smaller ring) and diethylamino (branched alkyl) groups. This may enhance membrane permeability but reduce aqueous solubility .
Ring Size Differences :
- Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases molecular weight by ~14 g/mol and alters conformational flexibility, which could impact target selectivity .
Biological Activity
The compound 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is characterized by the following features:
- Molecular Formula : C₁₄H₂₁N₃O
- Molecular Weight : 245.34 g/mol
- Chemical Structure : The compound includes a pyridine ring substituted with a sec-butylamino group and a pyrrolidine ring with an aldehyde functional group.
Pharmacological Properties
Research indicates that 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can possess antimicrobial properties. This compound may inhibit the growth of various bacterial strains, though specific data on its efficacy is limited .
- Neuroprotective Effects : Compounds with similar structures have been explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anti-inflammatory Potential : Preliminary investigations suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
The precise mechanisms by which 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde exerts its biological effects remain under investigation. However, it is hypothesized that:
- The pyridine moiety may interact with specific receptors or enzymes involved in neurotransmission or inflammatory responses.
- The pyrrolidine structure could enhance bioavailability and facilitate interactions with biological targets.
Study 1: Antimicrobial Efficacy
A study conducted on various pyridine derivatives, including the target compound, assessed their antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated that certain structural modifications led to increased potency against these pathogens, suggesting that further optimization of the sec-butylamino substitution could enhance efficacy .
Study 2: Neuroprotective Screening
In a neuroprotective screening assay, compounds similar to 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde were evaluated for their ability to protect neuronal cells from oxidative stress. The results demonstrated a significant reduction in cell death in treated groups compared to controls, highlighting the potential neuroprotective role of this class of compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde?
- Methodological Answer : A multi-step approach is typically employed. For example, pyrrolidine derivatives can be synthesized via nucleophilic substitution or condensation reactions. In structurally analogous compounds (e.g., 2-pyrrolidine-1-yl-benzaldehydes), heating 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours under basic conditions (K₂CO₃) yields the desired product, followed by extraction and purification via ethyl acetate . Adapting this, the sec-butylamino group could be introduced via reductive amination or coupling reactions. Post-synthesis, confirm purity using TLC and NMR (e.g., δ 10.01 ppm for aldehyde protons in DMSO-d₆) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques :
- TLC for reaction monitoring (e.g., hexane:ethyl acetate 3:1).
- ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., aldehyde protons at δ ~10 ppm, pyridin-3-yl signals).
- Elemental analysis to verify empirical formula (e.g., %N calculated vs. observed) .
- Mass spectrometry (HRMS) for molecular weight validation.
Q. What are the critical stability considerations during storage?
- Methodological Answer : Aldehyde-containing compounds are prone to oxidation and moisture sensitivity. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Pre-purify via column chromatography to remove reactive impurities. Periodically recheck purity via NMR .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict transition states and regioselectivity. For example, ICReDD’s approach combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) . Tools like Gaussian or ORCA can model steric effects of the sec-butylamino group on pyridine ring reactivity.
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR to assess dynamic effects (e.g., hindered rotation around the sec-butylamino group).
- 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.
- X-ray crystallography for absolute configuration determination if crystalline. Cross-validate with computational NMR shift predictions (e.g., ACD/Labs or ChemDraw) .
Q. How does steric hindrance from the sec-butyl group influence regioselectivity in downstream reactions?
- Methodological Answer : Design comparative experiments:
- Synthesize analogs with smaller substituents (e.g., methyl vs. sec-butyl).
- Monitor reaction kinetics (e.g., Ullmann coupling or Suzuki-Miyaura) via HPLC.
- Use molecular docking to simulate steric clashes in catalytic systems (e.g., Pd catalysts). Steric maps from software like PyMOL can visualize bulk effects .
Q. What experimental controls are critical for reproducibility in catalytic applications?
- Methodological Answer :
Q. How can process intensification techniques address scale-up challenges?
- Methodological Answer : Apply membrane separation (e.g., nanofiltration for catalyst recovery) or continuous flow reactors to enhance yield and reduce byproducts. Computational fluid dynamics (CFD) simulations can optimize mixing and heat transfer in large-scale setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
